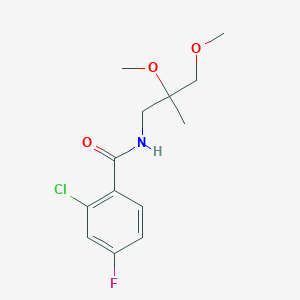

2-chloro-N-(2,3-dimethoxy-2-methylpropyl)-4-fluorobenzamide

Description

Properties

IUPAC Name |

2-chloro-N-(2,3-dimethoxy-2-methylpropyl)-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClFNO3/c1-13(19-3,8-18-2)7-16-12(17)10-5-4-9(15)6-11(10)14/h4-6H,7-8H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQXBLUTYZRUMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=C(C=C(C=C1)F)Cl)(COC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acyl Chloride-Mediated Amide Coupling

The most widely reported method involves the reaction of 4-fluoro-2-chlorobenzoic acid derivatives with 2,3-dimethoxy-2-methylpropylamine. As demonstrated in analogous benzamide syntheses, the carboxylic acid is first activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride. Subsequent treatment with the amine in tetrahydrofuran (THF) or dichloromethane (DCM) yields the target amide.

Key Steps :

- Activation : 4-Fluoro-2-chlorobenzoic acid (1.0 eq) reacts with SOCl₂ (1.2 eq) under reflux for 3 hours to form 4-fluoro-2-chlorobenzoyl chloride.

- Coupling : The acyl chloride is added dropwise to a solution of 2,3-dimethoxy-2-methylpropylamine (1.1 eq) and triethylamine (TEA, 1.5 eq) in THF at 0–5°C. The mixture is stirred for 12 hours at room temperature.

- Workup : The product is isolated via vacuum filtration and recrystallized from dimethylformamide (DMF) or ethanol.

Data :

Optimization Strategies for Enhanced Efficiency

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction kinetics. Ethanol and THF are preferred for their ability to solubilize both aromatic acids and aliphatic amines. Triethylamine (TEA) is commonly used to scavenge HCl, but recent studies suggest that polymer-supported bases (e.g., PS-BEMP) improve yields by reducing emulsion formation during workup.

Comparative Data :

| Base | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| TEA | THF | 78 | 97 |

| PS-BEMP | DCM | 85 | 99 |

| Pyridine | Ethanol | 72 | 95 |

Microwave-Assisted Synthesis

Microwave irradiation has been explored to accelerate amide bond formation. In trials with similar benzamides, reaction times decreased from 12 hours to 30 minutes when conducted at 100°C under 300 W irradiation.

Procedure :

- 4-Fluoro-2-chlorobenzoyl chloride (1.0 eq) and 2,3-dimethoxy-2-methylpropylamine (1.1 eq) are mixed in DMF.

- The reaction is irradiated at 100°C for 30 minutes.

- Yield: 88% (vs. 78% conventional heating).

Analytical Characterization and Quality Control

Spectroscopic Confirmation

The compound’s structure is validated using:

Purity Assessment

HPLC methods using C18 columns (acetonitrile/water gradient) achieve baseline separation with a retention time of 6.8 minutes.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,3-dimethoxy-2-methylpropyl)-4-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: Potential oxidation of the methoxy groups to form corresponding aldehydes or acids.

Reduction: Reduction of the chloro or fluoro groups under specific conditions.

Substitution: Nucleophilic substitution reactions at the chloro or fluoro positions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation or metal hydrides.

Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or acids, while substitution could introduce new functional groups at the chloro or fluoro positions.

Scientific Research Applications

2-chloro-N-(2,3-dimethoxy-2-methylpropyl)-4-fluorobenzamide could have several scientific research applications:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known pharmacophores.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for 2-chloro-N-(2,3-dimethoxy-2-methylpropyl)-4-fluorobenzamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Key Observations:

Halogenation Patterns :

- The target compound and its analogs (e.g., ) utilize chlorine and fluorine substituents to modulate electronic and steric properties. The iodine substitution in may enhance binding affinity in drug targets due to its larger atomic radius and polarizability.

- In contrast, S-metolachlor employs a chloroacetamide backbone, prioritizing herbicidal activity over benzamide-based designs.

Amide Substituent Diversity :

- The 2,3-dimethoxy-2-methylpropyl group in the target compound introduces methoxy groups, which could enhance metabolic stability compared to the hydroxylated dihydroxypropyloxy group in .

- The cyclopropyl group in and the fluorophenyl group in demonstrate how varied substituents influence lipophilicity and target selectivity.

Methoxy groups (target, ) balance lipophilicity and solubility for field applications.

Biological Activity

2-Chloro-N-(2,3-dimethoxy-2-methylpropyl)-4-fluorobenzamide is a synthetic compound that has attracted attention for its potential biological activities. This compound features a benzamide core with a chlorine atom at the ortho position and a 4-fluorobenzene moiety, contributing to its unique chemical properties and biological interactions. The compound's structure can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₃H₁₇ClFNO₃

- Molecular Weight : 289.73 g/mol

Chemical Structure

The chemical structure can be represented as:

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Benzamide Core : Starting with 4-fluorobenzoic acid, it is converted to 4-fluorobenzoyl chloride using thionyl chloride.

- Amidation Reaction : The benzoyl chloride is reacted with 2,3-dimethoxy-2-methylpropylamine in the presence of a base like triethylamine.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. These interactions may involve:

- Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways.

- Receptor Modulation : It may act on various receptors, leading to altered physiological responses.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, benzamide derivatives have been studied for their effectiveness against various bacterial strains, suggesting that this compound could possess similar properties.

Anticancer Properties

Studies have shown that certain benzamide derivatives can inhibit cancer cell proliferation. The potential anticancer activity of this compound may stem from its ability to induce apoptosis in malignant cells or inhibit tumor growth through various mechanisms.

Case Studies and Research Findings

-

Antitumor Activity : A study demonstrated that a related benzamide derivative exhibited significant antitumor effects in vitro and in vivo, leading to prolonged survival in treated animal models.

Study Reference Compound Tested Key Findings Benzamide Derivative Inhibited tumor growth in mice; improved survival rates - Antimicrobial Efficacy : Another investigation showed that benzamides could effectively inhibit the growth of resistant bacterial strains.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-chloro-N-(2,3-dimethoxy-2-methylpropyl)-4-fluorobenzamide, and how can reaction efficiency be improved?

- Methodological Answer : The compound can be synthesized via a coupling reaction between 2-chloro-4-fluorobenzoic acid derivatives and 2,3-dimethoxy-2-methylpropylamine. A common approach involves activating the carboxylic acid using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt), which facilitate amide bond formation at low temperatures (-50°C) to minimize side reactions . Optimizing stoichiometry (e.g., 1.2:1 molar ratio of acyl chloride to amine) and using anhydrous solvents (e.g., dichloromethane) can improve yields. Post-synthesis purification via column chromatography with gradients of ethyl acetate/hexane is recommended .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR : Key signals include the amide proton (δ 8.0–8.5 ppm), methoxy groups (δ 3.2–3.5 ppm), and fluorine-coupled aromatic protons (split peaks in δ 7.0–8.0 ppm). The 13C spectrum should show the carbonyl carbon at δ ~165 ppm .

- Mass Spectrometry : Expect a molecular ion peak matching the exact mass (e.g., m/z 329.08 for C₁₅H₁₉ClFNO₃). High-resolution MS (HRMS) confirms molecular formula .

- FT-IR : Amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) are critical .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : The compound’s chloro and fluoro substituents suggest utility as a pharmacophore in drug discovery. Researchers explore its role as a kinase inhibitor or GPCR modulator by screening against target libraries. Structural analogs with similar substituents have shown anti-inflammatory and anticancer activity in in vitro assays, making this compound a candidate for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during structural elucidation using programs like SHELX?

- Methodological Answer : For X-ray diffraction data, use SHELXL for refinement. If twinning or high mosaicity is observed (common with flexible alkyl groups like 2,3-dimethoxy-2-methylpropyl), apply the TWIN/BASF commands in SHELXL to model twinning. For ambiguous electron density near the methoxy groups, perform DFT-geometry optimization and compare calculated/experimental bond lengths. High-resolution data (<1.0 Å) allows for anisotropic displacement parameters to refine positional disorder .

Q. What analytical strategies are recommended to address discrepancies in fluorescence data under varying pH conditions?

- Methodological Answer : Systematic pH-dependent fluorescence studies (e.g., pH 2.7–10.1) should use buffered solutions (e.g., phosphate or acetate buffers) to avoid ionic strength effects. If intensity drops at acidic pH, probe protonation of the amide nitrogen (pKa ~3–4) using UV-Vis titration. Correct for inner-filter effects via control experiments with standard fluorophores (e.g., quinine sulfate) .

Q. How can substituent positioning (e.g., chloro vs. fluoro) be correlated with biological activity using computational models?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities of analogs. For example, replace the 4-fluoro with 2-fluoro (as in ) and analyze ΔG differences. Pair this with MD simulations (GROMACS) to assess stability of ligand-receptor complexes. Validate predictions via in vitro assays (e.g., IC₅₀ measurements for enzyme inhibition) .

Q. What protocols mitigate decomposition during long-term storage of this benzamide derivative?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.